molecular formula C19H13NO3S2 B2844620 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide CAS No. 1797600-54-4

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2844620
CAS No.: 1797600-54-4
M. Wt: 367.44
InChI Key: NABKKIODFHJTAG-UHFFFAOYSA-N
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Description

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of benzofuran-2-carboxylic acid with a thiophene derivative under specific conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives .

Scientific Research Applications

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide is unique due to its combined benzofuran and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S2/c21-18(13-7-8-24-11-13)17-6-5-14(25-17)10-20-19(22)16-9-12-3-1-2-4-15(12)23-16/h1-9,11H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABKKIODFHJTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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